Ethyl 4-bromo-2-formylbenzoate is an organic compound classified as an aromatic ester. It features a bromine atom and a formyl group attached to a benzoate structure, making it significant in various chemical reactions and applications. The molecular formula of this compound is , with a molecular weight of approximately 257.08 g/mol. Ethyl 4-bromo-2-formylbenzoate is primarily utilized in organic synthesis, medicinal chemistry, and material science due to its unique reactivity and structural properties.
The synthesis of ethyl 4-bromo-2-formylbenzoate can be achieved through several methods, with the most common involving a three-step process:
In industrial settings, continuous flow processes may enhance the efficiency and yield of production. Automated reactors allow for precise control over reaction parameters like temperature and pressure, leading to consistent product quality.
Ethyl 4-bromo-2-formylbenzoate has a distinct molecular structure characterized by:
The structural representation can be denoted using InChI and SMILES notations:
InChI=1S/C10H9BrO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3
CCOC(=O)C1=C(C=C(C=C1)Br)C=O
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 257.08 g/mol |
IUPAC Name | Ethyl 4-bromo-2-formylbenzoate |
Ethyl 4-bromo-2-formylbenzoate is reactive and can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include:
The mechanism of action for ethyl 4-bromo-2-formylbenzoate involves several steps depending on the type of reaction:
Ethyl 4-bromo-2-formylbenzoate is typically a colorless to pale yellow liquid or solid with a characteristic odor.
The compound exhibits moderate stability under ambient conditions but is reactive towards strong nucleophiles and oxidizing agents. It has a boiling point that varies depending on purity but generally falls within typical ranges for similar aromatic esters.
The compound's reactivity profile makes it suitable for various synthetic applications in organic chemistry and medicinal chemistry contexts.
Ethyl 4-bromo-2-formylbenzoate finds utility in several scientific domains:
Ethyl 4-bromo-2-formylbenzoate (C₁₀H₉BrO₃, MW 257.08 g/mol) is synthesized through sequential functionalization of benzoate intermediates. A validated route begins with ethyl 2-amino-4-bromobenzoate, which undergoes diazotization using sodium nitrite (NaNO₂) in acidic media at 0–5°C to form a diazonium salt [6]. Subsequent Sandmeyer cyanation replaces the diazonium group with a cyano (–C≡N) functionality using copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C, yielding ethyl 4-bromo-2-cyanobenzoate [6]. The nitrile group is then selectively hydrolyzed to an aldehyde via controlled reduction with diisobutylaluminum hydride (DIBAL-H) at –78°C, achieving the 2-formyl substitution [8]. This sequence maintains the integrity of the ester group while introducing orthogonal functionalities for downstream derivatization.
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | CAS Number | Key Functional Groups | Purpose in Synthesis |
---|---|---|---|
Ethyl 2-amino-4-bromobenzoate | N/A | –NH₂, –Br, –COOEt | Diazotization precursor |
Ethyl 4-bromo-2-cyanobenzoate | N/A | –C≡N, –Br, –COOEt | Cyanation product |
Ethyl 4-formylbenzoate | 6287-86-1 | –CHO, –COOEt | Formylation reference compound [9] |
Regioselective bromination of ethyl 2-formylbenzoate demands precision to avoid electrophilic addition at undesired positions. Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) catalysts enable ortho-selective bromination at the 4-position by coordinating with the formyl oxygen, directing bromine electrophiles to the para position relative to the ester [8]. Alternative catalytic systems employ N-heterocyclic carbenes (NHCs), such as 1-(2,6-diisopropylphenyl)-3-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonimide). This catalyst facilitates esterification of 4-bromobenzaldehyde with ethanol under mild conditions (60°C), achieving 90% yield via synergistic activation of the carbonyl group [1] [9]. The cesium carbonate (Cs₂CO₃) co-catalyst deprotonates the NHC precursor, generating active carbene species that enhance nucleophilic attack by ethanol.
Table 2: Catalytic Systems for Regioselective Synthesis
Catalyst System | Reaction Type | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
FeBr₃/AlBr₃ | Electrophilic bromination | 25°C | 4-Bromo (>95%) | 70–75% |
NHC-Cs₂CO₃ (in toluene) | Esterification | 60°C | N/A | 90% [1] |
Pd(PPh₃)₄-Zn dust | Negishi coupling | 80°C | C-C bond formation | 82% [10] |
Solvent polarity critically influences reaction efficiency in both bromination and formylation steps. Non-polar solvents like toluene optimize electrophilic bromination yields (75%) by stabilizing reactive bromonium ion intermediates without promoting side reactions [1] [8]. Conversely, polar aprotic solvents (e.g., DMF) enhance cyanation kinetics but require temperatures ≤80°C to prevent ester hydrolysis. For formyl group installation, ethereal solvents (tetrahydrofuran) at cryogenic temperatures (–78°C) ensure chemoselective reduction of nitriles over esters, limiting aldehyde over-reduction to alcohols [6]. A study of esterification kinetics revealed that ethanol as both solvent and reagent maximizes 4-bromobenzoate formation at 60°C, while higher temperatures (>80°C) promote diesterification byproducts [1] [10].
Transitioning from batch to continuous flow reactors addresses exothermicity and mixing challenges in ethyl 4-bromo-2-formylbenzoate synthesis. Microreactors with residence times of 5–10 minutes enable rapid heat dissipation during bromination, suppressing polybrominated impurities [8]. Integrated in-line Fourier transform infrared (FTIR) probes monitor cyanation progress in real-time, allowing automated adjustment of cyanide ion concentration and pH. For the critical DIBAL-H reduction step, segmented flow systems with immobilized catalysts permit precise stoichiometric control, minimizing hazardous reagent handling. Pilot-scale trials demonstrated a 40% increase in overall yield compared to batch methods due to enhanced mass transfer and reduced thermal degradation [3] [8].
Table 3: Continuous Flow vs. Batch Process Parameters
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow |
---|---|---|---|
Bromination temperature control | ±5°C fluctuation | ±0.5°C precision | Prevents polybromination |
Cyanation reaction time | 8–12 hours | 25 minutes | 5x throughput increase |
DIBAL-H stoichiometry | Manual addition | Automated syringe pump | 30% reagent savings |
Overall yield | 62% (multi-step) | 87% (multi-step) | Enhanced purity |
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